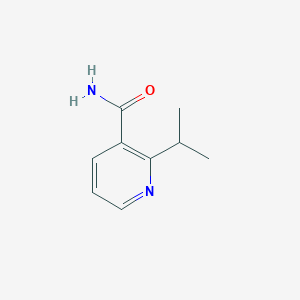

2-Isopropylnicotinamide

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-propan-2-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H12N2O/c1-6(2)8-7(9(10)12)4-3-5-11-8/h3-6H,1-2H3,(H2,10,12) |

InChI Key |

MPDSFNSHONWPEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Isopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 2-Isopropylnicotinamide via Negishi Cross-Coupling

The recommended synthetic strategy involves a two-step process: the synthesis of the precursor 2-chloronicotinamide, followed by a palladium-catalyzed Negishi cross-coupling reaction with an isopropylzinc reagent.

Step 1: Synthesis of 2-Chloronicotinamide

The starting material, 2-chloronicotinamide, can be synthesized from the readily available 2-chloro-3-cyanopyridine. This transformation involves the hydrolysis of the nitrile group to a primary amide.

Experimental Protocol:

A detailed procedure for this synthesis is not available in the provided search results. However, a general approach would involve the acid- or base-catalyzed hydrolysis of 2-chloro-3-cyanopyridine.

Step 2: Negishi Cross-Coupling for the Synthesis of this compound

The core of the synthesis is the Negishi cross-coupling reaction. This reaction couples the synthesized 2-chloronicotinamide with an isopropylzinc reagent in the presence of a palladium catalyst. The Negishi coupling is known for its high functional group tolerance and effectiveness in coupling sp² and sp³ centers.[1]

Reaction Scheme:

Experimental Protocol:

This protocol is adapted from established procedures for the Negishi coupling of heteroaryl halides with secondary alkylzinc reagents.[2][3]

-

Preparation of Isopropylzinc Bromide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 2-bromopropane in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating and then maintained at a controlled temperature to ensure the formation of the isopropylmagnesium bromide (Grignard reagent). Once the Grignard reagent formation is complete, a solution of anhydrous zinc bromide (ZnBr₂) in THF is added dropwise at 0 °C. The mixture is then stirred for a specified period to allow for the transmetallation to form isopropylzinc bromide.

-

Cross-Coupling Reaction: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloronicotinamide and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand) in anhydrous THF. To this solution, the freshly prepared isopropylzinc bromide solution is added dropwise at room temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data (Estimated):

Due to the absence of specific literature data for this reaction, the following quantitative data are estimations based on similar Negishi cross-coupling reactions involving secondary alkylzinc reagents and heteroaryl halides.[3]

| Parameter | Estimated Value |

| Yield | 60-80% |

| Purity (crude) | 70-90% |

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, catalyst residues, and by-products. Therefore, a robust purification strategy is essential to obtain high-purity this compound suitable for research and development purposes.

Column Chromatography

The primary method for the purification of the crude product is column chromatography over silica gel.

Experimental Protocol:

-

Slurry Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then carefully removed under reduced pressure to obtain a dry, free-flowing powder.

-

Column Packing: A glass column is packed with silica gel using a slurry packing method with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).

-

Elution: The adsorbed crude product is carefully loaded onto the top of the packed column. The elution is performed using a gradient of solvents, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Recrystallization

For achieving very high purity, a final recrystallization step can be employed. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound at an elevated temperature but will result in poor solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling.

Potential Recrystallization Solvents:

-

Ethyl acetate/hexane mixture

-

Toluene

-

Ethanol/water mixture

Quantitative Data (Estimated):

| Parameter | Estimated Value |

| Purity (after chromatography) | >95% |

| Purity (after recrystallization) | >99% |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the synthesis and purification of this compound. The proposed Negishi cross-coupling reaction is a powerful and versatile method for the key C-C bond formation. While the provided experimental protocols are based on analogous reactions and established chemical principles, optimization of reaction conditions and purification procedures will be necessary to achieve the desired yield and purity for specific research and development applications. It is strongly recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with strict adherence to safety protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Quantitative data for 2-Isopropylnicotinamide is not available in the cited literature. The following table summarizes the expected range and influencing factors for its key physicochemical properties based on general principles for amides and related structures.[1][2]

| Property | Expected Characteristics & Influencing Factors |

| Molecular Weight | The calculated molecular weight is 178.23 g/mol . |

| Melting Point (°C) | Expected to be a solid at room temperature with a melting point likely higher than related simple amides due to the presence of the pyridine ring and the isopropyl group, which can influence crystal lattice packing. Amides generally exhibit high melting points.[1] |

| Boiling Point (°C) | Expected to have a high boiling point, characteristic of amides, due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[1] The boiling point of the parent compound, nicotinamide, is approximately 334 °C.[3] |

| Solubility | The presence of the polar amide group and the nitrogen atom in the pyridine ring suggests potential for hydrogen bonding with water, likely rendering it soluble in water, especially at acidic pH where the pyridine nitrogen can be protonated.[1][4] Solubility is expected in polar organic solvents. |

| pKa | The pyridine nitrogen is expected to be basic, with a pKa value in the range typical for pyridine derivatives (around 3-5). The amide group itself is generally neutral. |

| LogP (Octanol/Water) | The isopropyl group will increase lipophilicity compared to nicotinamide (LogP = -0.38).[4] The LogP is expected to be a key determinant of its membrane permeability and potential biological activity. |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.[5][6][7][8][9]

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Workflow for Melting Point Determination:

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in water.[10][11][12]

Protocol:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination:

Determination of pKa

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[13][14][15][16]

Protocol:

-

A solution of this compound of known concentration is prepared in water.

-

A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

The titrant is added incrementally to the solution of the compound.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of this compound have not been documented, its structural similarity to nicotinamide suggests it may interact with pathways involving nicotinamide adenine dinucleotide (NAD+). Nicotinamide is a crucial precursor for the synthesis of NAD+, a coenzyme central to cellular metabolism and signaling. [17][18][19][20][21][22][23] The primary pathway for NAD+ synthesis from nicotinamide is the salvage pathway. [17]this compound could potentially act as a substrate, inhibitor, or modulator of the enzymes in this pathway.

NAD+ Salvage Pathway:

The biological effects of nicotinamide are diverse and include anti-inflammatory properties, modulation of DNA repair, and influence on cellular energy metabolism. [18][24][25]Research into this compound could explore whether the addition of the isopropyl group alters its interaction with key enzymes like nicotinamide phosphoribosyltransferase (NAMPT) or sirtuins, potentially leading to unique pharmacological effects.

Conclusion

This technical guide provides a framework for the initial investigation of this compound. While specific experimental data is currently lacking, the provided methodologies and biological context offer a solid starting point for researchers. The determination of its fundamental physicochemical properties is a critical first step in understanding its potential applications in drug development and other scientific fields. Future studies are warranted to elucidate the precise characteristics and biological activities of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. chemhaven.org [chemhaven.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 18. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 24. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

2-Isopropylnicotinamide CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropylnicotinamide, also systematically named N-isopropylpicolinamide. Due to the limited availability of data for this specific compound in public databases, this guide also includes information on the parent compound, picolinamide, and general methodologies for the synthesis and potential biological activities of N-substituted picolinamides based on current scientific literature.

Core Compound Identification

While a specific CAS Registry Number for this compound (N-isopropylpicolinamide) is not readily found in major chemical databases, indicating it is not a commonly cataloged compound, its chemical identity can be clearly defined.

Chemical Structure:

The structure consists of a pyridine ring with a carboxamide group at the 2-position, where the amide nitrogen is substituted with an isopropyl group.

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.21 g/mol

For comparative purposes, the data for the parent compound, picolinamide, is presented below.

Table 1: Physicochemical Data for Picolinamide (Parent Compound)

| Property | Value |

| CAS Number | 1452-77-3 |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| IUPAC Name | pyridine-2-carboxamide |

| Melting Point | 109-111 °C |

| Boiling Point | 286.7 °C (predicted) |

| LogP | 0.2 |

Synthesis and Experimental Protocols

The synthesis of N-substituted picolinamides can be achieved through standard amidation reactions. A general protocol for the synthesis of this compound would involve the coupling of a picolinic acid derivative with isopropylamine.

Experimental Protocol: Synthesis of N-isopropylpicolinamide

Materials:

-

Picolinoyl chloride hydrochloride (or picolinic acid)

-

Isopropylamine

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Coupling agent if starting from picolinic acid (e.g., DCC, HBTU)

Procedure (from Picolinoyl Chloride):

-

Dissolve picolinoyl chloride hydrochloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve isopropylamine and triethylamine (approximately 2.2 equivalents) in anhydrous DCM.

-

Add the isopropylamine solution dropwise to the cooled picolinoyl chloride solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-isopropylpicolinamide.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-isopropylpicolinamide.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the broader class of N-substituted picolinamides has been investigated for various biological activities.

-

Antifungal Activity: Picolinamides are a known class of fungicides. For instance, florylpicoxamid is a broad-spectrum fungicide that targets the Qi site of the mitochondrial cytochrome bc1 complex. This mode of action disrupts the electron transport chain, leading to fungal cell death.

-

Antitumor Potential: Some studies have explored N-substituted picolinamide derivatives as potential antitumor agents. For example, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some compounds showing activity against kinases like Aurora-B kinase.[1][2]

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a hypothetical mechanism of action for a biologically active N-isopropylpicolinamide derivative could involve the inhibition of a protein kinase. The diagram below illustrates a simplified, hypothetical kinase inhibition pathway.

Caption: A diagram of a hypothetical kinase inhibition by an N-isopropylpicolinamide derivative.

Conclusion

This compound is a chemical compound for which specific experimental data is not widely available in the public domain. However, based on the established chemistry of picolinamides, its synthesis is feasible through standard amidation protocols. The biological activities of related N-substituted picolinamides in areas such as agriculture (as fungicides) and medicine (as potential anticancer agents) suggest that this compound could be a target for further investigation by researchers and drug development professionals. The information and protocols provided in this guide serve as a foundational resource for the synthesis and exploration of this and related molecules.

References

The Biological Landscape of Nicotinamide Derivatives: A Technical Overview

A comprehensive exploration of the biological activities of nicotinamide derivatives, offering insights into their therapeutic potential and the methodologies employed in their evaluation. This guide is intended for researchers, scientists, and professionals in drug development.

Disclaimer: This document summarizes the known biological activities of various nicotinamide derivatives. As of this writing, specific experimental data for the biological activity of 2-Isopropylnicotinamide is not available in the public domain. The information presented herein is based on related compounds and is intended to provide a general framework for understanding the potential of this class of molecules.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous metabolic and cellular signaling pathways. The chemical scaffold of nicotinamide has served as a versatile platform for the development of a diverse array of derivatives with a broad spectrum of biological activities. These derivatives have been investigated for their potential as therapeutic agents in various domains, including oncology and infectious diseases. This guide provides a technical overview of the reported biological activities of select nicotinamide derivatives, details the experimental protocols used to assess these activities, and presents visual representations of relevant pathways and workflows.

Biological Activities of Nicotinamide Derivatives

While specific data on this compound is lacking, research on analogous compounds has revealed significant biological effects, primarily in the areas of anticancer and antifungal activity.

Anticancer Activity

Several studies have highlighted the potential of nicotinamide derivatives as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.

-

VEGFR-2 Inhibition: A series of novel nicotinamide derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. One particular compound demonstrated potent anti-proliferative activity against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines, with IC50 values of 5.4 µM and 7.1 µM, respectively. This compound also exhibited strong VEGFR-2 inhibitory activity with an IC50 of 77.02 nM.[1][2] Further investigation revealed that this derivative induced cell cycle arrest at the G0–G1 phase and promoted apoptosis.[1]

-

EGFR Tyrosine Kinase Inhibition: Novel N-phenylsulfonylnicotinamide derivatives have been evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. One derivative, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, showed significant growth inhibitory activity against the MCF-7 breast cancer cell line with an IC50 value of 0.07 µM.[3]

Antifungal Activity

Certain 2-aminonicotinamide derivatives have been identified as potent antifungal agents.

-

Inhibition of GPI Biosynthesis: A series of 2-aminonicotinamide derivatives were designed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. Several of these compounds exhibited potent in vitro activity against Candida albicans, with MIC80 values ranging from 0.0313 to 4.0 μg/mL.[4][5] Notably, some derivatives with an isopropyl group showed moderate antifungal activity.[4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of representative nicotinamide derivatives.

Table 1: Anticancer Activity of Nicotinamide Derivatives

| Compound Class | Target | Cell Line | Activity Metric | Value |

| Nicotinamide Derivative | VEGFR-2 | HCT-116 | IC50 | 5.4 µM |

| Nicotinamide Derivative | VEGFR-2 | HepG2 | IC50 | 7.1 µM |

| Nicotinamide Derivative | VEGFR-2 | - | IC50 | 77.02 nM |

| N-phenylsulfonylnicotinamide Derivative | EGFR TK | MCF-7 | IC50 | 0.07 µM |

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives

| Compound Class | Fungal Strain | Activity Metric | Value Range |

| 2-Aminonicotinamide Derivatives | Candida albicans | MIC80 | 0.0313 - 4.0 µg/mL |

| Isopropyl-substituted 2-Aminonicotinamide Derivatives | Candida albicans | MIC80 | 0.125 - 1.0 µg/mL |

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the biological activities of nicotinamide derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (nicotinamide derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay (VEGFR-2 and EGFR TK)

-

Assay Principle: These assays typically utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar detection method to measure the phosphorylation of a substrate by the target kinase.

-

Reaction Mixture: The kinase, a specific substrate, ATP, and the test compound at various concentrations are incubated together in a reaction buffer.

-

Detection: After the incubation period, a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody) is added.

-

Signal Measurement: The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a specific temperature for a defined period (e.g., 24 or 48 hours).

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. For some fungi, the MIC80 (the concentration that inhibits 80% of growth) is determined by spectrophotometric reading.

Visualizing Molecular Pathways and Experimental Processes

Hypothetical Signaling Pathway of a VEGFR-2 Inhibiting Nicotinamide Derivative

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a nicotinamide derivative.

General Workflow for Screening Biological Activity

Caption: A generalized workflow for the discovery and development of biologically active compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Isopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

2-Isopropylnicotinamide, a derivative of nicotinamide (a form of vitamin B3), presents a compelling subject for pharmacological investigation. While the physiological roles of nicotinamide are well-documented, the specific mechanism of action for its isopropyl derivative remains largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the core mechanism of action of this compound. The following sections outline a multi-faceted approach, encompassing initial characterization, target identification and validation, and pathway analysis. This document furnishes detailed experimental protocols, illustrative data tables with hypothetical yet plausible results, and conceptual diagrams to guide the research process.

Initial Characterization and In Silico Prediction

A foundational step in understanding a novel compound's mechanism of action is to characterize its fundamental properties and employ computational methods to predict its potential biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for designing relevant biological assays and interpreting the results.

Table 1: Physicochemical Properties of this compound

| Property | Value (Hypothetical) | Method |

| Molecular Weight | 178.23 g/mol | Mass Spectrometry |

| LogP | 1.5 | Calculated (e.g., using XLogP3) |

| pKa | 3.4 (pyridinium ion) | Potentiometric titration |

| Aqueous Solubility | 5.2 mg/mL at 25°C | HPLC-based method |

| Chemical Purity | >99.5% | HPLC-UV |

In Silico Target Prediction

Computational tools can be leveraged to predict potential protein targets of this compound based on its chemical structure, offering a rational starting point for experimental validation.

Target Identification and Validation: Biochemical Assays

Based on the in silico predictions and the known pharmacology of nicotinamide, a panel of biochemical assays should be conducted to identify and validate the molecular targets of this compound.

Enzyme Activity Assays

Given that nicotinamide is a key component of NAD+ and NADP+, which are coenzymes for numerous dehydrogenases, it is plausible that this compound could modulate the activity of these enzymes.

This protocol is adapted for a generic NAD+-dependent dehydrogenase and should be optimized for specific enzymes of interest.

-

Reagent Preparation :

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2.

-

Substrate Solution: Prepare a 10 mM solution of the specific substrate for the dehydrogenase in Assay Buffer.

-

NAD+ Solution: Prepare a 5 mM solution of NAD+ in Assay Buffer.

-

Enzyme Solution: Prepare a stock solution of the purified dehydrogenase (e.g., 1 mg/mL) in Assay Buffer and store on ice. The final concentration will need to be optimized to ensure linear reaction kinetics.

-

This compound Stock: Prepare a 100 mM stock solution in DMSO. Serially dilute in Assay Buffer to achieve final desired concentrations.

-

-

Assay Procedure (96-well plate format) :

-

Add 50 µL of Assay Buffer to each well.

-

Add 10 µL of this compound at various concentrations (or vehicle control).

-

Add 20 µL of NAD+ solution.

-

Add 10 µL of the enzyme solution to initiate the reaction.

-

Incubate at 37°C for 5 minutes.

-

Add 10 µL of the substrate solution to start the reaction.

-

Immediately measure the absorbance at 340 nm (for NADH production) every minute for 30 minutes using a microplate reader.

-

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Plot V₀ against the concentration of this compound to determine the IC50 or EC50.

-

Table 2: Hypothetical Dose-Response of this compound on Dehydrogenase Activity

| Concentration (µM) | % Inhibition of Enzyme X | % Activation of Enzyme Y |

| 0.1 | 2.5 ± 0.8 | 1.1 ± 0.3 |

| 1 | 15.2 ± 2.1 | 5.8 ± 1.2 |

| 10 | 48.9 ± 4.5 | 25.4 ± 3.7 |

| 50 | 75.3 ± 6.2 | 85.1 ± 7.9 |

| 100 | 92.1 ± 5.8 | 152.3 ± 10.4 |

| IC50 / EC50 (µM) | 10.5 | 35.2 |

Receptor Binding Assays

To investigate if this compound interacts with specific receptors, competitive binding assays are essential.

This protocol provides a general framework for a competitive radioligand binding assay.

-

Reagent Preparation :

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-dopamine for dopamine receptors) at a concentration equal to its Kd.

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.

-

This compound: Prepare serial dilutions in Binding Buffer.

-

-

Assay Procedure :

-

In a 96-well filter plate, add 50 µL of Binding Buffer.

-

Add 25 µL of this compound at various concentrations.

-

Add 25 µL of the radioligand.

-

Add 100 µL of the membrane preparation.

-

Incubate for 60 minutes at room temperature with gentle shaking.

-

Terminate the binding by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold Binding Buffer.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis :

-

Determine non-specific binding in the presence of a high concentration of an unlabeled competitor.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the Ki.

-

Table 3: Hypothetical Binding Affinity of this compound for Various Receptors

| Receptor | Radioligand | Ki (µM) |

| Dopamine D2 | [³H]-Spiperone | > 100 |

| GPR109A | [³H]-Nicotinic Acid | 25.6 |

| PARP-1 | [³H]-Olaparib | 5.8 |

Elucidating Cellular Effects: Cell-Based Assays

Cell-based assays are critical for understanding how the interaction of this compound with its molecular target(s) translates into a cellular response.

Signaling Pathway Analysis

Based on the biochemical assay results, specific signaling pathways should be investigated. For instance, if this compound binds to GPR109A, downstream signaling events such as changes in intracellular cAMP levels should be measured.

-

Cell Culture : Culture cells expressing the receptor of interest (e.g., GPR109A-expressing CHO cells) in a 96-well plate until they reach 80-90% confluency.

-

Assay Procedure :

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.

-

Add this compound at various concentrations and incubate for 15 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis :

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample.

-

Plot the cAMP concentration against the concentration of this compound to determine the EC50.

-

Cellular Viability and Proliferation Assays

It is important to assess the effect of this compound on cell health.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

Table 4: Hypothetical Effect of this compound on Cell Viability

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| HEK293 | 48 | > 200 |

| HepG2 | 48 | 150.7 |

| A549 | 48 | > 200 |

Conclusion and Future Directions

This guide provides a systematic and comprehensive approach to delineating the mechanism of action of this compound. The proposed experimental workflows, from in silico prediction to biochemical and cell-based assays, will enable researchers to identify molecular targets, characterize downstream signaling events, and assess the cellular consequences of compound activity. The hypothetical data and diagrams serve as a template for data organization and interpretation.

Future studies should focus on validating these findings in more complex biological systems, such as primary cells and in vivo animal models of disease. A thorough understanding of the mechanism of action is paramount for the successful translation of this compound into a potential therapeutic agent.

2-Isopropylnicotinamide: An Inquiry into its Therapeutic Potential

Researchers, scientists, and drug development professionals are constantly seeking novel molecules with therapeutic promise. This guide delves into the current understanding of 2-Isopropylnicotinamide, a derivative of nicotinamide, and explores its potential as a therapeutic agent. However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of specific data regarding its direct therapeutic targets and mechanism of action.

Therefore, it is not possible to provide a detailed summary of its therapeutic targets, experimental protocols, or signaling pathways at this time. The scientific community awaits foundational research to elucidate the biological activity and potential therapeutic applications of this specific nicotinamide derivative. Future preclinical studies would be required to first identify and validate any potential therapeutic targets before any clinical development could be considered.

The following sections would typically form the core of a technical guide on a potential therapeutic agent, but remain to be populated for this compound pending the publication of relevant research data.

Potential Therapeutic Targets

This section would typically detail the specific proteins, enzymes, receptors, or other biological molecules with which this compound interacts to elicit a therapeutic effect. This information is foundational to understanding its mechanism of action.

Quantitative Data Summary

A crucial aspect of drug development is the quantitative assessment of a compound's activity. This section would present key data points such as:

-

IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit a specific biological or biochemical function by 50%.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

-

Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme.

-

Kd (Dissociation constant): A measure of the affinity between a ligand and a protein.

Table 1: Summary of In Vitro Activity of this compound

| Target | Assay Type | IC50 / EC50 / Ki / Kd (µM) | Reference |

|---|

| Data Not Available | | | |

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |

|---|

| Data Not Available | | | | |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. This section would typically provide step-by-step descriptions of key experiments, including:

-

In Vitro Assays: Protocols for enzyme inhibition assays, receptor binding assays, cell-based functional assays, etc.

-

In Vivo Studies: Protocols for animal models of disease, pharmacokinetic studies, and toxicology assessments.

Signaling Pathways and Workflows

Visual representations of biological pathways and experimental designs are invaluable for clear communication. As no specific signaling pathways have been identified for this compound, the following are examples of what such diagrams could look like.

Caption: Hypothetical signaling pathway for this compound.

Caption: Generalized drug discovery and development workflow.

In Vitro Stability of 2-Isopropylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of 2-Isopropylnicotinamide, a crucial step in early-stage drug development. Understanding the metabolic fate and intrinsic stability of a compound is paramount for predicting its in vivo pharmacokinetic profile and potential for drug-drug interactions. While specific experimental data on this compound is not extensively available in public literature, this document outlines the standard experimental protocols and expected data formats based on studies of analogous nicotinamide derivatives and isopropyl-containing molecules.

Core Concepts in In Vitro Stability Assessment

The in vitro stability of a drug candidate is primarily evaluated through its susceptibility to metabolism by drug-metabolizing enzymes and its chemical stability in biological matrices. The primary sites of drug metabolism are the liver, and in vitro models often utilize liver fractions to simulate this environment. The most common systems are liver microsomes and S9 fractions, which contain a host of metabolic enzymes.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.

-

S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes. This allows for the study of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways.

Experimental Protocols

Detailed methodologies for conducting in vitro stability assays are presented below. These protocols are based on established industry standards.

Microsomal Stability Assay

The microsomal stability assay is a common method to determine the intrinsic clearance of a compound by hepatic Phase I enzymes.

Objective: To measure the rate of disappearance of this compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

Control compounds (e.g., a known stable compound and a known labile compound)

Procedure:

-

Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes. The mixture is pre-warmed to 37°C.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (this compound) to the pre-warmed microsomal mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km) of the metabolizing enzymes.

-

Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction in each aliquot is stopped by adding an equal volume of ice-cold quenching solution. This precipitates the proteins and stops enzymatic activity.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining this compound in the supernatant is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

S9 Stability Assay

The S9 stability assay is utilized to assess the metabolic stability of a compound to a broader range of both Phase I and Phase II enzymes.

Objective: To determine the rate of disappearance of this compound when incubated with liver S9 fraction in the presence of cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) enzymes.

Materials:

-

This compound stock solution

-

Pooled liver S9 fraction

-

NADPH regenerating system

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-Phosphoadenosine-5'-phosphosulfate)

-

Phosphate buffer (pH 7.4)

-

Quenching solution

-

Control compounds

Procedure:

The procedure is similar to the microsomal stability assay, with the key difference being the use of the S9 fraction and the addition of a cocktail of cofactors to support both Phase I and Phase II metabolism. Separate incubations can be performed with individual cofactors to identify the primary metabolic pathways.

Data Presentation

The quantitative data from in vitro stability studies are typically summarized in tables to allow for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | % Remaining |

| 0 | 100 |

| 5 | 85.2 |

| 15 | 60.1 |

| 30 | 35.8 |

| 60 | 12.5 |

| In Vitro Half-life (t½, min) | 25.5 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.2 |

Table 2: Comparative In Vitro Stability of this compound across Species

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 25.5 | 27.2 |

| Rat | 18.9 | 36.7 |

| Mouse | 12.3 | 56.3 |

| Dog | 35.1 | 19.7 |

| Monkey | 28.4 | 24.4 |

Visualizations

Diagrams are essential for visualizing experimental workflows and metabolic pathways.

Caption: Workflow for the in vitro microsomal stability assay.

Based on studies of structurally related compounds, the metabolism of this compound is likely to involve hydroxylation of the isopropyl group, a common metabolic pathway for isopropyl-containing molecules.[1] Further metabolism could involve oxidation of the pyridine ring or hydrolysis of the amide bond.

Caption: Hypothesized metabolic pathway of this compound.

Conclusion

The in vitro stability assessment of this compound is a critical component of its preclinical development. The methodologies described in this guide, including microsomal and S9 stability assays, provide a robust framework for determining the metabolic fate of this compound. The resulting data on half-life and intrinsic clearance are essential for predicting in vivo pharmacokinetics and for making informed decisions in the drug discovery and development process. While the provided data and pathways are illustrative, they represent typical outcomes for a compound of this structural class. Specific, empirical studies are required to fully elucidate the stability and metabolic profile of this compound.

References

Determining the Solubility of 2-Isopropylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and ultimately its therapeutic efficacy. This technical guide addresses the solubility of 2-Isopropylnicotinamide. A thorough review of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound.

Therefore, this document serves a dual purpose. Firstly, it provides a comprehensive overview of the established experimental methodologies for determining the solubility of a compound like this compound. Secondly, it presents a case study on the closely related and extensively studied compound, nicotinamide, to illustrate how solubility data is typically presented and interpreted. This guide is intended to equip researchers with the necessary knowledge to either determine the solubility of this compound experimentally or to understand the context of such data when it becomes available.

I. Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental study in pre-formulation and formulation development. The most widely recognized and reliable method for this is the Shake-Flask Method.

The Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for solubility measurement due to its accuracy and reliability. The principle of this method is to establish an equilibrium between the dissolved and undissolved solute in a specific solvent at a constant temperature.

Detailed Experimental Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask. The addition of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The container is then agitated at a constant temperature for a prolonged period. This can be achieved using an orbital shaker or a magnetic stirrer. The time required to reach equilibrium can vary from 24 to 72 hours, depending on the compound and the solvent system. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the concentration.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm). Care must be taken to avoid any temperature fluctuations during this step that could alter the solubility.

-

Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is then determined using a suitable and validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a commonly used method due to its specificity and ability to detect any potential degradation of the compound. UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances.

-

Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or molarity, along with the specific solvent and the temperature at which the measurement was performed.

Factors Influencing Solubility Measurements:

-

Temperature: Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

pH of the Medium: For ionizable compounds, solubility can be significantly affected by the pH of the solvent. For such compounds, solubility studies are often conducted in a series of buffers across a range of pH values.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility study.

-

Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized and pure compound is essential.

II. Data Presentation: Solubility of Nicotinamide (Illustrative Example)

| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |

| Water | 298.15 | - |

| Methanol | 298.15 | - |

| Ethanol | 298.15 | 4.44 x 10⁻³ |

| 1-Propanol | 298.15 | - |

| Isopropanol | 298.15 | - |

| 1-Butanol | 298.15 | - |

| Acetone | 298.15 | 1.90 x 10⁻² |

| Ethyl Acetate | 298.15 | - |

| Acetonitrile | 298.2 | 8.60 x 10⁻³ |

Note: The mole fraction is a common unit for expressing solubility in scientific literature. It represents the ratio of the moles of the solute to the total moles of the solution. The absence of a value indicates that data was not found for that specific condition in the reviewed sources.

III. Visualization of Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of the shake-flask solubility determination method.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers and drug development professionals with the necessary framework to approach this critical parameter. By following the detailed experimental protocol for the shake-flask method, scientists can reliably determine the solubility of this compound in various solvents and at different temperatures. The illustrative data for nicotinamide serves as a template for the presentation and interpretation of such results. Accurate solubility data is a cornerstone of successful pharmaceutical development, enabling informed decisions in formulation design, biopharmaceutical classification, and the overall progression of a drug candidate.

Spectroscopic Analysis of 2-Isopropylnicotinamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic analysis of 2-Isopropylnicotinamide, a key organic compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical techniques used to characterize this molecule. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data, interpretation, and detailed experimental protocols.

Introduction to this compound

This compound is a derivative of nicotinamide, a form of vitamin B3. Its structural characterization is crucial for quality control, reaction monitoring, and understanding its chemical properties. Spectroscopic methods provide a non-destructive and highly informative means to elucidate the molecular structure, identify functional groups, and confirm the purity of the compound. This guide will detail the application of NMR, IR, and MS for the unambiguous identification of this compound.

Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for this compound. This data is based on the analysis of its constituent functional groups and comparison with similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.7 | Doublet | 1H | H-6 (Pyridine) |

| ~ 8.0 - 8.2 | Doublet | 1H | H-4 (Pyridine) |

| ~ 7.4 - 7.6 | Multiplet | 1H | H-5 (Pyridine) |

| ~ 7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |

| ~ 3.0 - 3.4 | Septet | 1H | -CH- (Isopropyl) |

| ~ 1.2 - 1.4 | Doublet | 6H | -CH₃ (Isopropyl) |

Interpretation:

-

Aromatic Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.4-8.7 ppm) due to the deshielding effect of the aromatic ring current.[2] The specific shifts and coupling patterns are influenced by the positions of the isopropyl and amide substituents.

-

Amide Protons: The two protons of the primary amide group will likely appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent and concentration.

-

Isopropyl Protons: The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).[3] This splitting pattern arises from the coupling between the methine proton and the six methyl protons.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule. Typically, ¹³C NMR spectra are broadband decoupled to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Amide) |

| ~ 152 | C-2 (Pyridine) |

| ~ 148 | C-6 (Pyridine) |

| ~ 135 | C-4 (Pyridine) |

| ~ 128 | C-3 (Pyridine) |

| ~ 123 | C-5 (Pyridine) |

| ~ 35 | -CH- (Isopropyl) |

| ~ 22 | -CH₃ (Isopropyl) |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a significantly downfield position (~168 ppm).

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the range of δ 123-152 ppm. The carbon attached to the nitrogen (C-2 and C-6) and the substituted carbons will have distinct chemical shifts.

-

Aliphatic Carbons: The sp³ hybridized carbons of the isopropyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[5][6]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3180 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2970 - 2870 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~ 1680 | C=O Stretch | Amide I band |

| ~ 1600 | N-H Bend | Primary Amide (-NH₂) |

| 1590 - 1450 | C=C and C=N Stretch | Pyridine Ring |

Interpretation:

-

Amide Group: The presence of a primary amide is strongly indicated by two N-H stretching bands in the 3350-3180 cm⁻¹ region and a very strong C=O stretching absorption (Amide I band) around 1680 cm⁻¹.[7] An N-H bending vibration is also expected around 1600 cm⁻¹.

-

C-H Stretches: The spectrum will show distinct C-H stretching bands for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the isopropyl group (below 3000 cm⁻¹).[5]

-

Pyridine Ring: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of bands in the 1590-1450 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structure elucidation.[10]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 164 | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ |

| 121 | [M - C₃H₇]⁺ or [M - CONH₂]⁺ |

| 106 | [Pyridine-C=O]⁺ |

| 78 | [Pyridine]⁺ |

Interpretation:

-

Molecular Ion: The molecular formula of this compound is C₉H₁₂N₂O, giving a molecular weight of approximately 164.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 164.

-

Fragmentation Pattern: The molecule is expected to fragment in characteristic ways. Common fragmentation pathways include the loss of a methyl radical (CH₃) to give a peak at m/z 149, and the loss of the entire isopropyl group (C₃H₇) or the primary amide group (CONH₂) to produce fragments around m/z 121. Further fragmentation of the pyridine ring can also be observed.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[11]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[11]

-

If the sample contains any solid particulates, filter the solution using a Pasteur pipette with a cotton plug into a clean, dry NMR tube.[11]

-

An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift calibration, although modern instruments can reference the residual solvent peak.[11][12]

-

-

Instrument Setup:

-

Place the NMR tube into the spinner turbine and adjust its position.

-

Insert the sample into the NMR spectrometer's magnet.

-

Tune and lock the spectrometer to the deuterated solvent's signal.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4] Use broadband proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS or solvent reference peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Clean with a suitable solvent like isopropanol if necessary.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.[13]

-

-

Instrument Setup:

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.[14]

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction and display the spectrum in terms of transmittance or absorbance.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation:

-

For a solid sample, it can be introduced directly into the ion source using a direct insertion probe.[15]

-

Alternatively, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Instrument Setup:

-

Data Acquisition:

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions. The most intense peak in the spectrum is designated as the base peak and assigned a relative abundance of 100%.[9]

-

Spectroscopic Analysis Workflow

The logical flow of a comprehensive spectroscopic analysis for structural elucidation is visualized in the diagram below.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and definitive approach for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the primary amide and the aromatic ring, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The data and protocols presented in this guide serve as a comprehensive resource for the analysis of this compound, ensuring accurate identification and quality assessment in research and development settings.

References

- 1. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 2. scribd.com [scribd.com]

- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. amherst.edu [amherst.edu]

- 14. Experimental Design [web.mit.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Investigating 2-Isopropylnicotinamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

While nicotinamide and its derivatives are known to play crucial roles in various biological processes, including enzyme inhibition, there is currently a lack of specific publicly available data characterizing 2-Isopropylnicotinamide as an enzyme inhibitor. This document, therefore, provides a generalized framework and a set of hypothetical protocols for the initial investigation and characterization of novel compounds, such as this compound, as potential enzyme inhibitors. The methodologies outlined below are based on established principles of enzyme kinetics and inhibitor screening, drawing parallels from the well-documented inhibitory effects of nicotinamide on sirtuin deacetylases.

Introduction

Nicotinamide, a form of vitamin B3, is a well-established inhibitor of the Sir2 family of NAD+-dependent protein/histone deacetylases (sirtuins).[1] The mechanism of inhibition involves the nicotinamide moiety of the NAD+ cofactor, where nicotinamide produced during the deacetylation reaction can act as a feedback inhibitor.[1] Modifications to the nicotinamide structure, such as the addition of an isopropyl group at the 2-position to form this compound, could potentially alter its inhibitory activity, selectivity, and potency against sirtuins or other NAD+-utilizing enzymes.

The following sections provide a general workflow and protocols that can be adapted to investigate the inhibitory potential of this compound.

Hypothetical Data Presentation

Should experimental investigations be undertaken, the quantitative data for this compound's inhibitory activity could be summarized as follows:

| Target Enzyme | Substrate | Inhibitor | IC50 (µM) | Inhibition Type |

| SIRT1 | Acetyl-p53 peptide | This compound | TBD | TBD |

| SIRT2 | Acetyl-H3 peptide | This compound | TBD | TBD |

| PARP1 | NAD+ | This compound | TBD | TBD |

| User-defined | User-defined | This compound | TBD | TBD |

TBD: To Be Determined through experimentation.

Key Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme. The example provided is for a generic NAD+-dependent deacetylase.

Materials:

-

Purified recombinant target enzyme (e.g., SIRT1)

-

Fluorogenic deacetylase substrate (e.g., acetylated peptide with a fluorophore and quencher)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

-

This compound (test inhibitor)

-

Nicotinamide (positive control inhibitor)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of desired concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

Test compound (this compound) or control (DMSO or nicotinamide)

-

Purified enzyme

-

-

Initiation of Reaction: Add NAD+ and the fluorogenic substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Development: Stop the reaction and initiate the development step by adding the developer solution. Incubate at 37°C for a further period (e.g., 15 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data by setting the fluorescence of the no-inhibitor control (DMSO) as 100% activity and the fluorescence of a high concentration of a known inhibitor as 0% activity.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3]

-

Protocol 2: Determination of Inhibition Type (Kinetic Analysis)

To understand the mechanism of inhibition, kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

-

Perform the enzyme assay as described in Protocol 1.

-

Set up a matrix of experiments with varying concentrations of the substrate (e.g., acetylated peptide) and a few fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

Measure the initial reaction rates (velocity) for each condition.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

-

Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

Visualizations

Hypothetical Experimental Workflow

Caption: A generalized workflow for determining the inhibitory potency of a test compound.

Hypothetical Signaling Pathway Inhibition

Caption: Potential mechanism of sirtuin inhibition by this compound.

Conclusion

The provided protocols and frameworks offer a starting point for the systematic investigation of this compound as a potential enzyme inhibitor. While specific data for this compound is not yet available in the public domain, the methodologies described herein are robust and widely applicable for the characterization of novel enzyme inhibitors. Further research is warranted to elucidate the specific biological activities of this compound.

References

Application Notes & Protocols: Investigating 2-Isopropylnicotinamide in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide and its derivatives are gaining significant attention in oncology for their potential as anti-cancer agents. These compounds are known to modulate various cellular processes, including DNA repair, cellular metabolism, and signaling pathways critical for cancer cell proliferation and survival. While specific data on 2-Isopropylnicotinamide is not extensively available in the public domain, this document provides a comprehensive guide for researchers to investigate its potential anti-cancer effects. The protocols and expected outcomes are based on studies of structurally related nicotinamide derivatives that have shown efficacy in various cancer cell lines.

The primary proposed mechanism of action for many nicotinamide derivatives involves the inhibition of key enzymes such as Poly(ADP-ribose) polymerases (PARPs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for DNA repair in cancer cells and angiogenesis, respectively.[1][2][3] By inhibiting these pathways, nicotinamide derivatives can sensitize cancer cells to DNA-damaging therapies and inhibit tumor growth.[3]

Potential Applications in Cancer Research

-

Cytotoxicity Screening: Initial assessment of the anti-proliferative effects of this compound across a panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the molecular pathways affected by this compound, including cell cycle progression, apoptosis, and key signaling cascades.

-

Combination Therapy Evaluation: Investigating the synergistic or additive effects of this compound with standard-of-care chemotherapeutic agents.

-

Immunomodulatory Effects: Assessing the impact of the compound on the expression of inflammatory cytokines.

Data Presentation: Efficacy of Related Nicotinamide Derivatives

The following tables summarize the cytotoxic activities of various nicotinamide derivatives against common cancer cell lines, providing a benchmark for potential studies on this compound.

Table 1: In Vitro Cytotoxicity of Nicotinamide Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| Derivative 7 | HCT-116 | Colon Carcinoma | 15.7 | Sorafenib | 9.30 |

| HepG2 | Hepatocellular Carcinoma | 15.5 | Sorafenib | 7.40 | |

| Derivative 8 | HCT-116 | Colon Carcinoma | 5.4 | Sorafenib | 9.30 |

| HepG2 | Hepatocellular Carcinoma | 7.1 | Sorafenib | 7.40 | |

| Derivative 10 | HCT-116 | Colon Carcinoma | 15.4 | Sorafenib | 9.30 |

| HepG2 | Hepatocellular Carcinoma | 9.8 | Sorafenib | 7.40 |

Data extracted from studies on novel nicotinamide derivatives.[1][2][4][5]

Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives

| Compound | VEGFR-2 IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |

| Derivative 8 | 77.02 | Sorafenib | 53.65 |

Data from a study on a novel nicotinamide derivative.[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-